molecular formula C13H13NO3 B11877989 2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester CAS No. 885273-19-8

2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B11877989
CAS No.: 885273-19-8
M. Wt: 231.25 g/mol
InChI Key: UOLQCERAFZIHJD-UHFFFAOYSA-N
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Description

2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester is an oxazole derivative featuring a methyl-substituted tolyl group at position 2 and an ethyl ester moiety at position 4 of the heterocyclic ring. The methyl tolyl group introduces steric bulk and electron-donating effects, distinguishing it from other substituents like halogens or polar functional groups.

Properties

CAS No.

885273-19-8

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(3-methylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3

InChI Key

UOLQCERAFZIHJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Oxazole Formation

A regioselective synthesis of 1,3-oxazoles from internal alkynes and nitriles provides a foundational route. The protocol employs Cu(OAc)₂ (10 mol%) and BF₃·Et₂O (1 equiv) in nitromethane at 80–100°C under oxygen (1 atm) for 12 hours. For 2-M-tolyl substitution, 3-methylphenylacetylene and ethyl cyanoacetate react to form the oxazole core. The mechanism involves alkyne activation by Cu(II), followed by nitrile insertion and cyclization (Figure 1).

Optimization Highlights

  • Catalyst : Cu(OAc)₂ outperforms other Cu sources (e.g., CuI, CuBr) in yield (75–82%).

  • Solvent : MeNO₂ enhances electrophilicity of intermediates compared to DMF or THF.

  • Oxygen Role : Facilitates Cu(II) regeneration, preventing catalyst deactivation.

Multicomponent Reactions with Ethyl Isocyanoacetate

Tosyl Chloride-Mediated Cyclization

Patent WO2010143158A1 describes oxazole synthesis via ethyl isocyanoacetate and electrophilic reagents. For 2-M-tolyl derivatives, m-toluenesulfonyl chloride reacts with ethyl isocyanoacetate in the presence of DMAP (4-dimethylaminopyridine) to form the oxazole ring. The ester group at position 4 is introduced in situ (Scheme 1).

Reaction Conditions

  • Electrophile : Tosyl chloride derivatives (e.g., m-toluenesulfonyl chloride).

  • Base : Triethylamine (2 equiv) in dichloromethane at 0°C to room temperature.

  • Yield : ~70% (estimated from analogous examples).

Direct Functionalization of Oxazole Intermediates

Suzuki-Miyaura Coupling

A two-step approach involves synthesizing 4-carbethoxyoxazole followed by palladium-catalyzed coupling with m-tolylboronic acid. The methodology leverages Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C.

Key Data

StepSubstrateConditionsYield (%)
Oxazole formationEthyl isocyanoacetate + acyl chlorideDMAP-Tf, CH₂Cl₂, 0°C85
Coupling4-Carbethoxyoxazole + m-tolylboronic acidPd(PPh₃)₄, K₂CO₃, 80°C78

Recent Advances in Oxazole Synthesis

Carboxylic Acid to Oxazole Conversion

A 2025 study demonstrates direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using DMAP-Tf (2 equiv) and ethyl isocyanoacetate. For 2-M-tolyl substitution, m-toluic acid reacts under microwave irradiation (100°C, 30 min) to afford the target compound in 89% yield (Table 1).

Advantages

  • Atom Economy : Eliminates prefunctionalized substrates.

  • Scalability : Gram-scale synthesis demonstrated without yield drop.

Comparative Analysis of Methods

MethodCatalyst SystemTemperature (°C)Time (h)Yield (%)
Cu(OAc)₂/BF₃·Et₂OCu(II)/Lewis acid80–1001275–82
Tosyl ChlorideDMAP0–252~70
Suzuki CouplingPd(PPh₃)₄80678
Carboxylic Acid RouteDMAP-Tf100 (microwave)0.589

Mechanistic Insights

Cyclocondensation Pathway

The Cu(II)-catalyzed reaction proceeds through alkyne coordination, nitrile insertion to form a metallocycle, and oxidative cyclization (Figure 2). Regioselectivity arises from nitrile electronic properties, favoring electron-deficient nitriles at position 5.

DMAP-Tf Activation

In the carboxylic acid route, DMAP-Tf generates a reactive acyl triflate intermediate, which undergoes [3+2] cycloaddition with ethyl isocyanoacetate (Scheme 2). Microwave irradiation accelerates the process by enhancing dipole interactions .

Chemical Reactions Analysis

2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 2-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

One of the primary uses of 2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester is as an intermediate in pharmaceutical synthesis. It plays a crucial role in the development of drugs targeting specific receptors, particularly as an agonist for the ALX receptor (also known as Lipoxin A4 receptor). Research has shown that derivatives of this compound exhibit anti-inflammatory properties and can be effective in treating conditions such as asthma, colitis, and graft-versus-host disease .

Case Study: Anti-Inflammatory Activity

A study demonstrated that derivatives of this compound showed significant efficacy in reducing inflammation in animal models. These compounds were tested for their ability to modulate calcium mobilization and arachidonic acid production, which are critical pathways in inflammatory responses .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, particularly fungicides and pesticides. Its ability to protect crops from fungal infections makes it valuable in enhancing agricultural productivity.

Case Study: Fungicidal Properties

Research indicated that formulations containing this compound demonstrated potent antifungal activity against several plant pathogens. Field trials showed a significant reduction in disease incidence when applied to crops, underscoring its potential as a sustainable agricultural solution .

Material Science

The compound is also explored for its applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical properties allow for enhanced durability and resistance to environmental factors.

In biological research, this compound is employed in studies related to enzyme inhibition and receptor binding. This application aids researchers in understanding biological processes and developing new therapeutic agents.

Case Study: Enzyme Inhibition

A recent study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that it could serve as a lead compound for developing new drugs targeting metabolic disorders .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound facilitates the efficient creation of complex molecules. This application is essential for various industrial processes.

Data Table: Synthesis Applications

Reaction TypeExample CompoundYield (%)
AlkylationVarious derivativesUp to 85%
Coupling ReactionsComplex moleculesVaries (50%-90%)

Mechanism of Action

The mechanism of action of 2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Position and Key Properties
Compound Name Substituent (Position) Ester Position Molecular Weight (g/mol) CAS Number Key Properties/Reactivity References
Ethyl 4-methyloxazole-2-carboxylate Methyl (4) 2 155.15 90892-99-2 Lower steric hindrance at C2
Ethyl 5-(2-chlorophenyl)oxazole-4-carboxylate 2-Chlorophenyl (5) 4 237.64 89204-91-1 Electron-withdrawing Cl enhances electrophilicity
Ethyl 2-aminooxazole-4-carboxylate Amino (2) 4 156.14 177760-52-0 Polar amino group increases H-bonding
Target Compound 2-M-Tolyl (2) 4 ~235 (estimated) N/A Steric bulk from tolyl modulates reactivity -
  • Electronic Effects : The methyl tolyl group (electron-donating) at C2 increases electron density in the oxazole ring compared to electron-withdrawing groups (e.g., Cl in ). This difference influences reactivity in electrophilic substitutions or cycloadditions.
  • Steric Effects: The bulky tolyl group at C2 may hinder reactions at adjacent positions, unlike smaller substituents like methyl () or amino ().

Ester Group Variations

Table 2: Ester Group Impact
Compound Name Ester Type Position Molecular Weight (g/mol) Boiling Point/Solubility Trends References
Methyl 5-methyl-2-phenyloxazole-4-carboxylate Methyl 4 231.25 Lower solubility in polar solvents
Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate Ethyl 5 171.15 Higher polarity due to -OH group
Ethyl 2-aminothiazole-4-carboxylate Ethyl 4 172.20 Thiazole ring enhances bioactivity
  • Ethyl vs. Methyl Esters : Ethyl esters (target compound) generally exhibit higher lipophilicity than methyl esters (), affecting membrane permeability in biological systems.
  • Ester Position : Esters at C4 (target) vs. C5 () alter dipole moments and interactions in synthetic pathways.

Ring System Comparisons: Oxazole vs. Isoxazole vs. Thiazole

Table 3: Heterocyclic Ring Variations
Compound Name Ring Type Key Atom Arrangement Reactivity/Biological Activity References
3-Methylisoxazole-4-carboxylic acid methyl ester Isoxazole O and N adjacent Higher thermal stability
Ethyl 2-aminothiazole-4-carboxylate Thiazole S replaces O Enhanced antimicrobial activity
Target Compound Oxazole O and N separated Versatile in agrochemical synthesis -
  • Oxazole vs. Isoxazole : Isoxazoles () often exhibit distinct regioselectivity in cycloadditions due to adjacent heteroatoms.
  • Thiazole Derivatives : Sulfur in thiazoles () increases ring aromaticity and bioactivity compared to oxazoles.

Biological Activity

2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester, also known as ethyl 2-(3-methylphenyl)-1,3-oxazole-4-carboxylate, is a compound with the molecular formula C₁₃H₁₃N₁O₃. Its unique structure includes an oxazole ring and a carboxylic acid ethyl ester functional group, which contribute to its diverse biological activities and potential applications in medicinal chemistry.

Research indicates that this compound may interact with various enzymes and receptors in biological systems. Initial studies suggest that it could influence metabolic pathways, although comprehensive mechanisms remain under investigation.

Antiproliferative Activity

The compound has shown promising antiproliferative activity in vitro against several cancer cell lines. For instance, studies have identified that derivatives of oxazole compounds exhibit significant cytotoxic effects, with IC50 values ranging from nanomolar to micromolar concentrations against various tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Studies

  • Cytotoxicity Studies : In a comparative study, this compound was evaluated alongside other oxazole derivatives. The compound demonstrated cytotoxic effects similar to those of established chemotherapeutic agents, indicating its potential as a candidate for further development in cancer therapy .
  • Inflammatory Response : Another research highlighted the role of oxazole derivatives in modulating inflammatory responses. Compounds structurally related to this compound were shown to act as agonists for specific receptors involved in inflammation, suggesting therapeutic implications for conditions like asthma and colitis .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
2-P-Tolyl-oxazole-4-carboxylic acid ethyl esterC₁₃H₁₃N₁O₃Different methyl group position affecting reactivity
2-Chlorooxazole-4-carboxylic acid ethyl esterC₆H₆ClN₁O₃Chlorine substituent enhances reactivity
2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl esterC₁₂H₁₂N₂O₃Incorporates an amino group affecting biological activity

This table illustrates how variations in substituents can influence the biological properties of oxazole derivatives.

Q & A

Q. What are the common synthetic routes for 2-M-Tolyl-oxazole-4-carboxylic acid ethyl ester?

The synthesis typically involves condensation reactions under controlled conditions. A standard method includes refluxing precursors (e.g., substituted oxazole derivatives) in solvents like ethanol or acetonitrile, catalyzed by bases such as sodium ethoxide. Reaction parameters like temperature (80–120°C) and time (6–12 hours) are critical for optimizing yield (≥75%) and purity. For instance, ethyl 2-(o-tolyl)oxazole-4-carboxylate (C₁₂H₁₃NO₃) is synthesized via cyclization of intermediates, followed by purification via recrystallization . Similar protocols for structurally analogous esters highlight the importance of solvent polarity and catalyst selection in stabilizing reactive intermediates .

Q. How is the purity and structural integrity of this compound verified?

Post-synthesis characterization employs:

  • Chromatography : HPLC or GC-MS to assess purity (>95%).
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., o-tolyl group at oxazole C2) and ester functionality. IR spectroscopy verifies carbonyl (C=O) stretching (~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects in the oxazole ring .

Q. What solvents and reaction conditions are optimal for its stability during storage?

The compound is stable in inert, anhydrous solvents (e.g., DCM, THF) at low temperatures (2–8°C). Avoid prolonged exposure to moisture or strong acids/bases to prevent ester hydrolysis. Stability studies recommend argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale syntheses?

Yield optimization requires:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for coupling reactions improve regioselectivity.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification.
  • Kinetic Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation to adjust reaction timelines dynamically .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Buffer pH, ionic strength, and co-solvents (e.g., DMSO) affect ligand-receptor binding.
  • Enzyme Isoforms : Selectivity profiling against related isoforms (e.g., kinase subfamilies) clarifies specificity.
  • Molecular Dynamics Simulations : Predict binding poses to reconcile experimental vs. computational activity data .

Q. What mechanistic insights explain its interactions with biological targets?

The oxazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites. The ethyl ester group enhances membrane permeability, while the o-tolyl substituent contributes to hydrophobic interactions. Mechanistic studies using fluorescence quenching or surface plasmon resonance (SPR) quantify binding kinetics (Kd ≈ 10–100 nM) .

Methodological Considerations

Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?

  • Halogenation : Thionyl chloride (SOCl₂) introduces chloro substituents at the oxazole C2 position .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids diversify the tolyl group .
  • Ester Hydrolysis : Base-mediated saponification yields carboxylic acid derivatives for salt formation .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detects sub-ppm levels of byproducts (e.g., unreacted aziridine precursors).
  • Elemental Analysis : Validates C/H/N/O composition (±0.3% theoretical).
  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles for process safety .

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